N-(2-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE is a complex organic compound that features a fluorophenyl group, a furan ring, and a tetrahydroquinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by its condensation with a quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-furan-2-carboxylic acid: Another furan derivative with potential antibacterial properties.
N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide: A compound with similar structural features and potential biological activity.
Uniqueness
N-(2-FLUOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE is unique due to its combination of a fluorophenyl group, a furan ring, and a tetrahydroquinazolinone moiety.
Properties
Molecular Formula |
C21H16FN3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C21H16FN3O4/c22-16-8-2-3-9-17(16)23-19(26)13-24-18-10-4-1-7-15(18)20(27)25(21(24)28)12-14-6-5-11-29-14/h1-11H,12-13H2,(H,23,26) |
InChI Key |
IDAOVCLENVKQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3F)CC4=CC=CO4 |
Origin of Product |
United States |
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